N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-2-3-7-17(14)20(24)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVNJMZVVTUUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. This intermediate is then coupled with a substituted benzoyl chloride to form the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of fluorescent probes and sensors due to its excellent photophysical properties.
Photophysics: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: It is used in biological assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The benzoxazole moiety is known to interact with DNA and proteins, which can disrupt cellular processes and lead to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide
- Structure: Shares the 2-methylbenzamide group but includes an imidazolidinone-thione and carbamothioyl group.
- Physicochemical Properties :
- Melting Point: 220–222°C
- NMR Data: NH peaks at 12.58, 11.68, 11.50, and 10.10 ppm; aromatic protons (ArH) at 7.70–7.27 ppm.
N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide
- Structure : Incorporates a triazolothiadiazole heterocycle instead of benzoxazole.
- Molecular Weight : 363.44 g/mol.
- Key Difference : The triazolothiadiazole system introduces nitrogen and sulfur atoms, likely enhancing π-π stacking and metal-binding capabilities, which could alter biological activity or material stability .
Heterocyclic Ring Modifications
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
- Structure : Replaces benzoxazole with benzothiazole and adds dichloro substituents.
- Molecular Weight : 403.29 g/mol (calculated).
- Chlorine substituents increase lipophilicity and steric bulk .
5-[4-(1,3-Benzoxazol-2-yl)phenyl]-10,15,20-tris(pyridin-3-yl)porphyrin
- Structure : Integrates the benzoxazole-phenyl group into a porphyrin macrocycle.
- Molecular Weight : 734.80 g/mol.
- Physicochemical Properties : Melting point >300°C; strong absorption in visible spectra due to extended conjugation.
- Key Difference : The porphyrin framework enables applications in catalysis or photodynamic therapy, contrasting with the simpler benzamide’s likely focus on small-molecule interactions .
Electron-Donating vs. Electron-Withdrawing Groups
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
Comparative Physicochemical Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
